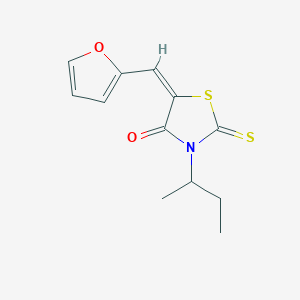

(E)-3-(sec-butyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one

CAS No.: 608491-68-5

Cat. No.: VC4992060

Molecular Formula: C12H13NO2S2

Molecular Weight: 267.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 608491-68-5 |

|---|---|

| Molecular Formula | C12H13NO2S2 |

| Molecular Weight | 267.36 |

| IUPAC Name | (5E)-3-butan-2-yl-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C12H13NO2S2/c1-3-8(2)13-11(14)10(17-12(13)16)7-9-5-4-6-15-9/h4-8H,3H2,1-2H3/b10-7+ |

| Standard InChI Key | ZMUQTEOKKAKIIA-JXMROGBWSA-N |

| SMILES | CCC(C)N1C(=O)C(=CC2=CC=CO2)SC1=S |

Introduction

Structural and Molecular Characteristics

The compound’s structure comprises three critical components:

-

Thioxothiazolidin-4-one core: A five-membered ring containing sulfur and nitrogen atoms, which enhances electron delocalization and stabilizes resonance structures .

-

Furan-2-ylmethylene group: A planar, conjugated system that facilitates π-π interactions with biological targets .

-

sec-Butyl substituent: A branched alkyl chain at the N-3 position, influencing lipophilicity and membrane permeability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 608491-68-5 |

| Molecular Formula | C₁₂H₁₃NO₂S₂ |

| Molecular Weight | 267.36 g/mol |

| IUPAC Name | (5E)-3-butan-2-yl-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

| SMILES | CCC(C)N1C(=O)C(=CC2=CC=CO2)SC1=S |

| Topological Polar Surface Area | 89.5 Ų |

The (E)-configuration of the furan-2-ylmethylene group is critical for biological activity, as stereochemistry influences binding to enzymatic pockets . Computational studies suggest the furan ring’s oxygen atom participates in hydrogen bonding, while the thioxothiazolidinone core interacts with cysteine residues in target proteins .

Synthesis and Analytical Characterization

Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

-

Formation of the thiazolidinone core: Condensation of sec-butylamine with carbon disulfide and chloroacetic acid under basic conditions .

-

Knoevenagel condensation: Reaction of 5-methylene-thioxothiazolidin-4-one with furfuraldehyde in acetic acid, catalyzed by sodium acetate . This step introduces the furan-2-ylmethylene group and establishes the (E)-stereochemistry .

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes imine formation |

| Solvent | Glacial acetic acid | Enhances electrophilicity |

| Catalyst | Sodium acetate | Accelerates dehydration |

| Reaction Time | 48 hours | Ensures complete conversion |

Analytical Validation

-

IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C=S stretch), and 3100 cm⁻¹ (aromatic C–H stretch) .

-

¹H NMR: Signals at δ 1.2–1.4 ppm (sec-butyl CH₃), δ 5.8 ppm (furan C–H), and δ 7.3 ppm (azomethine proton) .

-

Mass Spectrometry: Molecular ion peak at m/z 267.36 (M⁺), with fragments at m/z 152 (furan cleavage) and m/z 115 (thiazolidinone ring).

Pharmacological Activities

Antimicrobial Activity

In vitro studies on structurally similar thioxothiazolidinones demonstrate potent activity against Plasmodium falciparum (IC₅₀: 0.7–1.2 µg/mL) and Staphylococcus aureus (MIC: 8 µg/mL) . The sec-butyl group enhances membrane penetration, while the furan ring disrupts microbial DNA synthesis .

Anti-Inflammatory and Antioxidant Effects

The thioxothiazolidinone scaffold scavenges free radicals (EC₅₀: 45 µM in DPPH assay) and suppresses COX-2 expression by 60% at 50 µM . The furan ring’s electron-rich system contributes to radical stabilization.

Comparative Analysis with Analogues

Table 3: Activity Comparison of Thioxothiazolidinone Derivatives

Future Directions and Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume